molecular formula C17H26N2O4 B13762561 Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester CAS No. 63986-51-6

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester

Cat. No.: B13762561
CAS No.: 63986-51-6
M. Wt: 322.4 g/mol
InChI Key: DQNDDDBRAOOTJR-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester is a complex organic compound with a unique structure that combines carbanilic acid with a morpholinoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with morpholinoethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Carbanilic acid derivatives: Compounds with similar structures but different ester or amide groups.

    Morpholinoethyl esters: Esters with a morpholinoethyl group but different acid components.

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester is unique due to its combination of a carbanilic acid derivative with a morpholinoethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

63986-51-6

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C17H26N2O4/c1-3-9-22-15-4-5-16(14(2)13-15)18-17(20)23-12-8-19-6-10-21-11-7-19/h4-5,13H,3,6-12H2,1-2H3,(H,18,20)

InChI Key

DQNDDDBRAOOTJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C

Origin of Product

United States

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